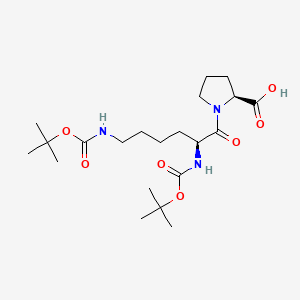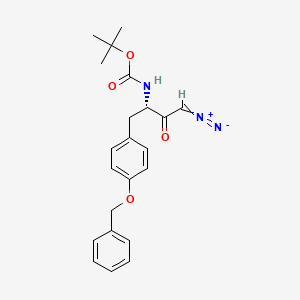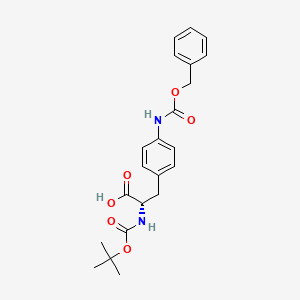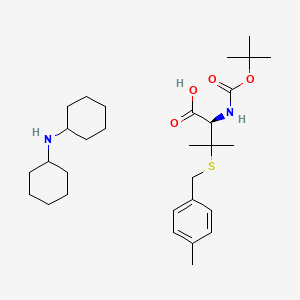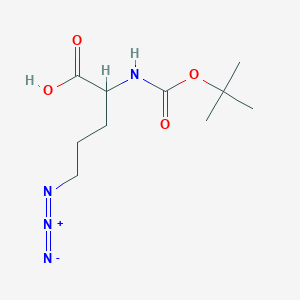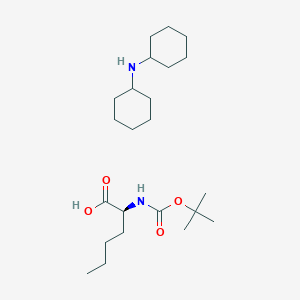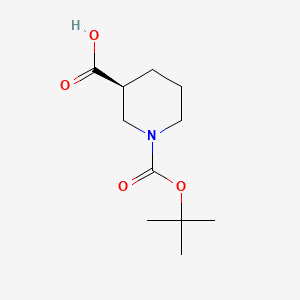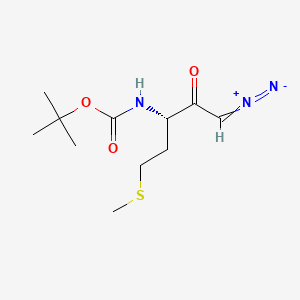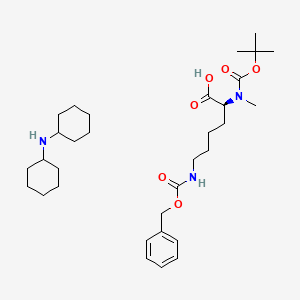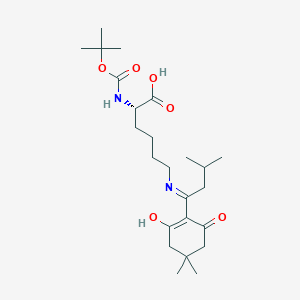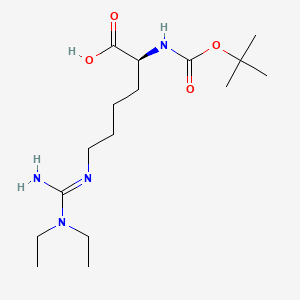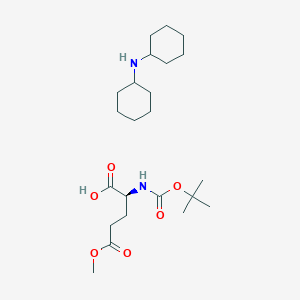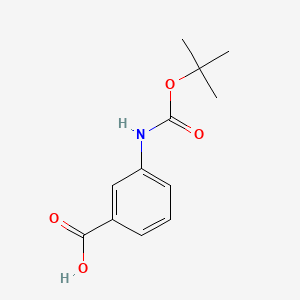
Boc-3-aminobenzoic acid
概要
説明
Boc-3-aminobenzoic acid is an intermediate in the synthesis of various pharmaceutical compounds, including inhibitors, and therapeutic agents1. It can also be used in the preparation of conformationally-constrained cyclic peptides with biarylamine linkers1.
Synthesis Analysis
Boc-3-aminobenzoic acid can be synthesized using tert-butyl [3- (ethoxycarbonyl)phenyl]carbamate with lithium hydroxide in tetrahydrofuran and methanol at 20°C for 16 hours2. The reaction yields 86% of the product2.
Molecular Structure Analysis
The molecular formula of Boc-3-aminobenzoic acid is C12H15NO43. Its molecular weight is 237.253. The InChI key is SAPAUOFSCLCQJB-UHFFFAOYSA-N3.
Chemical Reactions Analysis
Boc-3-aminobenzoic acid is used in the BOC protection of amines, a process that involves the use of BOC anhydride4. This process has been studied over various catalytic and solvent systems4.
Physical And Chemical Properties Analysis
Boc-3-aminobenzoic acid appears as a white powder5. It has a density of 1.242±0.06 g/cm35. Its melting point ranges from 185 to 206°C5, and its boiling point is predicted to be 339.8±25.0°C5.科学的研究の応用
Pseudopeptide Synthesis : It serves as a building block for the synthesis of peptidomimetics and as a scaffold in combinatorial chemistry. This is illustrated by its use in the solid-phase synthesis of branched pseudopeptides (Pascal et al., 2000).
Organometallic Peptide Complexes : Derivatives of Boc-3-aminobenzoic acid have been used to prepare organometallic peptide complexes, such as those with Cp∗Rh(III) and arene Ru(II) moieties, representing the first examples of thiazolylalanine-2-ylidene metal bioconjugates (Lemke & Metzler‐Nolte, 2011).
Hydrogen-Bonded Dimers Formation : It has been used to create unnatural amino acids that mimic a tripeptide β-strand and form β-sheet-like hydrogen-bonded dimers. These dimers are significant in the study of peptide structures (Nowick et al., 2000).
Peptide Morphology and Cell Viability : Positional isomeric dipeptides containing Boc-3-aminobenzoic acid have been used to study differences in morphology and their effects on cell viability. This research is relevant in understanding the bioactivities of isomeric peptides/proteins (Kar & Tai, 2015).
β-Turn in Acyclic Tripeptides : Boc-3-aminobenzoic acid derivatives have been incorporated in acyclic tripeptides, leading to novel structures like a type-II β-turn conformation without intramolecular hydrogen bonding (Dutt, Drew, & Pramanik, 2005).
Antitumor Activity Research : Some derivatives of Boc-3-aminobenzoic acid have been synthesized and studied for their potential anti-tumor activity, demonstrating its relevance in pharmaceutical research (Li, 2014).
Automated Solid-Phase Peptide Synthesis : Boc-3-aminobenzoic acid is used in the automated solid-phase synthesis of peptides. This application is vital in the synthesis of a wide range of peptides for various studies (Reid & Simpson, 1992).
Safety And Hazards
Boc-3-aminobenzoic acid is harmful if swallowed, in contact with skin, and if inhaled6. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray6. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical6.
将来の方向性
Boc-3-aminobenzoic acid is an intermediate in the synthesis of various pharmaceutical compounds7. Its use in the preparation of conformationally-constrained cyclic peptides with biarylamine linkers suggests potential applications in the development of new pharmaceuticals7.
特性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPAUOFSCLCQJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3-aminobenzoic acid | |
CAS RN |
111331-82-9 | |
| Record name | 3-{[(tert-butoxy)carbonyl]amino}benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

